2-Chloro-5-(3,5-dicarboxyphenyl)phenol
Description
2-Chloro-5-(3,5-dicarboxyphenyl)phenol is a chlorinated phenolic compound featuring a central phenol ring substituted with a chlorine atom at the 2-position and a 3,5-dicarboxyphenyl group at the 5-position. This structure confers unique physicochemical properties, including enhanced acidity due to the electron-withdrawing chlorine and carboxylic acid groups. The dicarboxy substituents increase polarity, making the compound soluble in polar solvents like dimethyl sulfoxide (DMSO) or aqueous bases.
Properties
IUPAC Name |
5-(4-chloro-3-hydroxyphenyl)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO5/c15-11-2-1-7(6-12(11)16)8-3-9(13(17)18)5-10(4-8)14(19)20/h1-6,16H,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIKYRZCWZFFOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686162 | |
| Record name | 4'-Chloro-3'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261888-49-6 | |
| Record name | [1,1′-Biphenyl]-3,5-dicarboxylic acid, 4′-chloro-3′-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261888-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Chloro-3'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3,5-dicarboxyphenyl)phenol typically involves multi-step organic reactions. One common method includes the chlorination of 5-(3,5-dicarboxyphenyl)phenol using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3,5-dicarboxyphenyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted phenols.
Scientific Research Applications
2-Chloro-5-(3,5-dicarboxyphenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3,5-dicarboxyphenyl)phenol involves its interaction with biological molecules. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The carboxylic acid groups can interact with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include halogenated phenols and dicarboxy-substituted aromatics. Below is a comparative analysis based on substituent positioning, electronic effects, and inferred properties:
Table 1: Comparison of Key Compounds
Key Observations:
Acidity and Solubility: The dicarboxy groups in 2-Chloro-5-(3,5-dicarboxyphenyl)phenol significantly lower its pKa compared to non-carboxylated analogs like 2-chloro-5-fluoroanisole. This enhances solubility in alkaline media, a trait critical for applications in catalysis or ion-exchange materials. In contrast, ether-linked analogs (e.g., Phenol, 2-chloro-5-(3,5-difluorophenoxy)) exhibit reduced acidity and solubility, favoring organic-phase reactions .
Reactivity and Functionalization: Acyl chloride derivatives (e.g., 5-(3,5-Dichlorophenoxy)furan-2-carbonyl chloride) are highly reactive, enabling facile nucleophilic substitutions. The absence of such groups in the target compound limits its direct use in polymer synthesis but makes it stable for coordination chemistry .
Applications in Materials Science: Carboxy-substituted aromatics are pivotal in constructing MOFs due to their ability to coordinate metal nodes.
Thermal and Stability Profiles
- Thermal Stability: Chlorophenols generally exhibit moderate thermal stability (decomposition >200°C). The dicarboxy groups may lower this threshold due to decarboxylation risks.
- Comparative Stability : Ether-linked analogs (e.g., 2-chloro-5-fluoroanisole) are more thermally stable, as ether bonds resist degradation better than carboxylic acids .
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